

# A Comparative Meta-Analysis of Approved KRAS Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the clinical performance of sotorasib and adagrasib, the first-generation of FDA-approved KRAS inhibitors.

The development of targeted therapies against KRAS, a notoriously challenging oncogene to drug, has marked a significant breakthrough in cancer treatment. This guide provides a comprehensive meta-analysis of the clinical trial data for the two FDA-approved KRAS G12C inhibitors: sotorasib (Lumakras™) and adagrasib (Krazati™). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their clinical performance.

## **Efficacy in Non-Small Cell Lung Cancer (NSCLC)**

Sotorasib and adagrasib have both demonstrated clinical benefit in patients with previously treated KRAS G12C-mutated NSCLC. The following tables summarize the key efficacy data from their pivotal clinical trials.



| Efficacy Endpoint                         | Sotorasib (CodeBreaK<br>200)[1][2] | Adagrasib (KRYSTAL-12) [3][4]                        |
|-------------------------------------------|------------------------------------|------------------------------------------------------|
| Objective Response Rate (ORR)             | 28.1%                              | Not explicitly stated in the provided search results |
| Median Progression-Free<br>Survival (PFS) | 5.6 months                         | Not explicitly stated in the provided search results |
| 12-month PFS Rate                         | 24.8%                              | Not explicitly stated in the provided search results |
| Median Overall Survival (OS)              | Not mature in CodeBreaK 200        | Not explicitly stated in the provided search results |

| Efficacy Endpoint                         | Sotorasib (CodeBreaK 100<br>- Phase 2)[1] | Adagrasib (KRYSTAL-1 -<br>Phase 1/2) |
|-------------------------------------------|-------------------------------------------|--------------------------------------|
| Objective Response Rate (ORR)             | 37.1%                                     | 42.9%                                |
| Median Progression-Free<br>Survival (PFS) | 6.8 months                                | 6.5 months                           |
| Median Overall Survival (OS)              | 12.5 months                               | 12.6 months                          |
| Median Duration of Response (DoR)         | 11.1 months                               | 8.5 months                           |

## **Safety and Tolerability**

The safety profiles of sotorasib and adagrasib are generally considered manageable. The most common treatment-related adverse events (TRAEs) are summarized below. A matching-adjusted indirect comparison suggested that sotorasib may have a more favorable safety profile than adagrasib, with lower odds of TRAEs leading to dose reduction or interruption.[3][5]



| Adverse Event (Any<br>Grade)       | Sotorasib (CodeBreaK<br>100) | Adagrasib (KRYSTAL-1) |
|------------------------------------|------------------------------|-----------------------|
| Diarrhea                           | Lower incidence              | Higher incidence      |
| Nausea                             | Lower incidence              | Higher incidence      |
| Vomiting                           | Lower incidence              | Higher incidence      |
| Fatigue                            | Lower incidence              | Higher incidence      |
| Hepatotoxicity (Increased ALT/AST) | Present                      | Present               |
| QTc Prolongation                   | Less common                  | More common           |

## **Experimental Protocols**

The clinical development programs for sotorasib (CodeBreaK) and adagrasib (KRYSTAL) encompass a series of studies designed to evaluate their safety and efficacy across various tumor types harboring the KRAS G12C mutation.

CodeBreaK Program (Sotorasib): The CodeBreaK 100 trial was a Phase 1/2, first-in-human, open-label, multicenter study that enrolled patients with KRAS G12C-mutant solid tumors who had received prior systemic anticancer therapy.[6] The Phase 2 portion of the study focused on NSCLC patients and the primary endpoint was objective response rate.[6] The CodeBreaK 200 trial was a Phase 3, randomized, controlled study comparing sotorasib to docetaxel in patients with previously treated advanced NSCLC with the KRAS G12C mutation.[1][2] The primary endpoint was progression-free survival.[1][2]

KRYSTAL Program (Adagrasib): The KRYSTAL-1 trial was a Phase 1/2, multicohort study evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation. [7] The study included cohorts for NSCLC, colorectal cancer, and other solid tumors.[7] The KRYSTAL-12 study is a Phase 3, randomized trial comparing adagrasib to docetaxel in patients with previously treated NSCLC with a KRAS G12C mutation.[8] The primary endpoint is progression-free survival.[8]

## **Visualizing Key Pathways and Processes**



To better understand the mechanism of action of KRAS inhibitors and the design of their clinical trials, the following diagrams are provided.







Click to download full resolution via product page

Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.





Click to download full resolution via product page

Caption: Generalized workflow of a pivotal clinical trial for a KRAS inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C Sotorasib: [2022] An Updated Overview in CRC OncologyTube [oncologytube.com]
- 7. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Approved KRAS Inhibitors in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426994#meta-analysis-of-clinical-trial-data-for-approved-kras-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com